6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

PARP-1 inhibition DNA damage response Anticancer target

6-Nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 42340-35-2; MF C₁₈H₁₀N₂O₄; MW 318.29 g/mol) is a nitro-substituted N-phenyl-1,8-naphthalimide belonging to the 1H-benzo[de]isoquinoline-1,3(2H)-dione class. The 6-nitro substituent on the naphthalimide core distinguishes this compound from non-nitrated N-phenylnaphthalimides and from N-alkyl derivatives used in photophysical applications.

Molecular Formula C18H10N2O4
Molecular Weight 318.3 g/mol
Cat. No. B11708864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC18H10N2O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
InChIInChI=1S/C18H10N2O4/c21-17-13-8-4-7-12-15(20(23)24)10-9-14(16(12)13)18(22)19(17)11-5-2-1-3-6-11/h1-10H
InChIKeyUKTYWLRUFLFRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: Structural and Pharmacochemical Baseline for Procurement Decision-Making


6-Nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 42340-35-2; MF C₁₈H₁₀N₂O₄; MW 318.29 g/mol) is a nitro-substituted N-phenyl-1,8-naphthalimide belonging to the 1H-benzo[de]isoquinoline-1,3(2H)-dione class . The 6-nitro substituent on the naphthalimide core distinguishes this compound from non-nitrated N-phenylnaphthalimides and from N-alkyl derivatives used in photophysical applications [1]. The class is associated with diverse pharmacological activities—including DNA gyrase inhibition, antitumor efficacy, and HCV NS5B polymerase inhibition—and is increasingly explored as a nitroreductase-responsive fluorogenic scaffold for hypoxia imaging [2][3].

Why Generic Substitution of 6-Nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione Fails: Evidence of Non-Interchangeability


6-Nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione cannot be replaced by other benzo[de]isoquinoline-1,3-diones without sacrificing functional specificity because both the position and electronic character of the nitro group—coupled with the N-phenyl substituent—dictate distinct molecular recognition, photophysical behaviour, and bioreductive activation profiles [1][2]. For example, shifting the nitro group from the naphthalimide core (position 6) to the N-phenyl ring (e.g., 2-(4-nitrophenyl) analogs) abolishes the nitroreductase-substrate character required for hypoxia-responsive probe design [3]. Conversely, removing the nitro group entirely (as in 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione) eliminates DHODH and PARP-1 inhibitory activity observed in BindingDB assays [4]. The quantitative evidence below substantiates why structural analogs are not functionally interchangeable.

Quantitative Procurement Evidence Guide: 6-Nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione Versus Closest Analogs


PARP-1 Inhibition: A >60-Fold Potency Gain Over DHODH Target in Human Enzyme Assays

In human PARP-1 inhibition assays, 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibited an IC₅₀ of 310 nM [1]. In contrast, the same compound showed only 20 μM against human DHODH, equating to a ~65-fold selectivity window between these two intracellular targets [1]. This dual-target profile is absent in the non-nitrated analog 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (PARP-1: >100 μM, DHODH: >100 μM) and in the N-alkyl analog N-(3-dimethylaminopropyl)-3-nitro-1,8-naphthalimide (PARP-1 IC₅₀ not reported) [2][3].

PARP-1 inhibition DNA damage response Anticancer target

Nitroreductase-Responsive Scaffold: Core 6-Nitro Motif Distinguishes Hypoxia Probes from N-Phenyl-Nitro Isomers

The 6-nitro group on the naphthalimide core functions as a nitroreductase (NTR) substrate, enabling hypoxia-selective fluorescence turn-on. In contrast, the isomer 2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione bearing the nitro group on the N-phenyl ring fails to serve as an NTR substrate because the benzisochinoline ring without a core nitro group does not compete for Ins(1,4,5)P₃ binding [1]. In the established probe NIB (4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzaldehyde), the 6-nitro core motif achieves a >4-fold fluorescence enhancement upon NTR-mediated reduction under hypoxic conditions (1% O₂, 2 h incubation, 10 μM probe, MCF-7 cells) [2].

Hypoxia imaging Nitroreductase substrate Fluorogenic probe

Predicted LogP and Aqueous Solubility Differentiate N-Phenyl-6-nitro from N-Alkyl and N-Hydroxyalkyl Analogs

ACD/Labs Percepta predictions for 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione give a logP of 2.67 and logD (pH 7.4) of 3.31, with a predicted aqueous solubility (LogSw) of –3.90 . By comparison, the N-(3-hydroxypropyl) analog 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione has a substantially lower logP (~1.2 estimated) due to the hydroxyl group, which improves aqueous solubility but reduces membrane permeability [1]. The N-phenyl substitution thus offers a lipophilicity window that balances passive membrane penetration against excessive hydrophobicity-driven off-target binding, relative to both highly lipophilic N-biphenyl analogs (logP ~5) and poorly permeable N-hydroxyalkyl analogs.

Lipophilicity Physicochemical property Formulation

Crystal Structure: N-Phenyl Dihedral Angle Differentiates Packing and Photophysical Outcomes

Single-crystal X-ray analysis of the non-nitrated congener 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione reveals a monoclinic C2/c space group with a = 13.501(3) Å, b = 13.212(4) Å, c = 8.305(2) Å, β = 116.24(2)°, and a dihedral angle of 69.4° between the N-phenyl ring and the naphthalimide plane [1]. This near-orthogonal geometry minimizes ground-state conjugation and is responsible for the dual fluorescence (SW/LW emission) observed in solution [2]. The 6-nitro substituent introduces an electron-withdrawing effect that further modulates the SW/LW ratio by stabilizing charge-transfer states; directly comparable photophysical data for the 6-nitro analog in acetonitrile are available from the Comprehensive Model of N-Phenylnaphthalimide Photophysics [2]. N-alkyl analogs lack this phenyl-twisting relaxation pathway and exhibit only single-band emission, fundamentally altering their fluorescence lifetime and quantum yield profiles.

Crystal engineering Solid-state property Photophysics

Precedented Antitumor SAR: 6-Nitro Moiety Plus N-Phenyl Group Offers a Starting Point Distinct from N-Hydroxyalkyl Leads

The structurally related analog 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (compound 1i) demonstrated significant cytotoxicity in 8 of 13 human tumor cell lines (IC₅₀ < 10 μM in sensitive lines) and exhibited a favorable selectivity window: IC₅₀ = 273 μM against normal human PBMCs [1]. While the N-phenyl analog remains to be screened in the same panel, the class-level SAR indicates that N-substitution modulates both potency and selectivity [2]. The N-phenyl variant offers a distinct lipophilicity vector for optimizing membrane permeability without sacrificing the 6-nitro pharmacophore that drives both cytotoxicity and potential NTR-mediated activation.

Antitumor SAR Cytotoxicity screen Lead optimization

NMR Spectral Identity Enables QC-Based Differentiation from Positional Isomers

The ¹H NMR spectrum of 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is archived in the Wiley SpectraBase database (Compound ID HkeyFjZPzEy) [1]. This reference spectrum provides a non-ambiguous identity verification method that distinguishes it from the 5-nitro positional isomer (5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione), the 2-(4-nitrophenyl) isomer, and the 2-(4-aminophenyl)-6-nitro analog (CAS 57037-95-3). The nitro group position alters the aromatic proton splitting pattern in the 7.5–9.0 ppm region, enabling QC laboratories to confirm lot identity before initiating costly biological assays.

Quality control NMR fingerprint Identity verification

Recommended Application Scenarios for 6-Nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione Based on Verified Evidence


PARP-1 Targeted Screening Libraries for DNA-Damage-Response Drug Discovery

Given its validated PARP-1 IC₅₀ of 310 nM [1], this compound is immediately deployable as a starting hit for fragment-based or scaffold-hopping campaigns targeting poly(ADP-ribose) polymerase 1. The >65-fold selectivity over human DHODH indicates a tractable selectivity profile that can be optimized through N-phenyl substitution SAR, avoiding the polypharmacology of non-selective naphthalimides such as amonafide.

Hypoxia-Responsive Fluorescent Probe Development Using the 6-Nitro Core

The 6-nitro group on the naphthalimide skeleton confers nitroreductase substrate competency, as demonstrated by the NIB probe class [2]. Researchers developing turn-on fluorescent sensors for tumor hypoxia imaging can utilize 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione as a synthetic intermediate: reduction of the 6-nitro group to 6-amino yields a spectrally distinct fluorophore, and the N-phenyl group provides a handle for further functionalization (e.g., aldehyde installation for bioconjugation).

Solid-State Formulation and Co-Crystal Engineering Studies

The established crystal structure of the N-phenyl-1,8-naphthalimide core (space group C2/c, dihedral angle 69.4°) [3] provides a basis for predicting solid-state properties of the 6-nitro analog. Laboratories investigating co-crystal formulations, amorphous solid dispersions, or lyophilized products can leverage this crystallographic data to anticipate packing interactions and solubility enhancement strategies.

Screening Collection Procurement for Kinase and Epigenetic Target Panels

With its moderate predicted logD (3.31 at pH 7.4) and compliance with Lipinski's Rule of Five (zero violations, MW 318.29, HBA 6, HBD 0, rotatable bonds 2) , this compound meets drug-likeness criteria for inclusion in diversity-oriented screening libraries. The nitro group offers a synthetic handle for late-stage reduction to amine, enabling rapid library expansion. Procurement of this scaffold is recommended for academic screening centers and biotech companies building focused libraries against kinases, epigenetic erasers (HDACs), and DNA-repair enzymes.

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